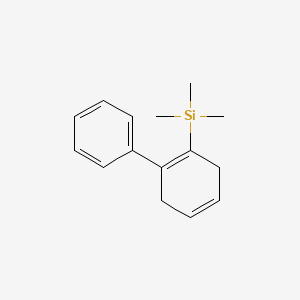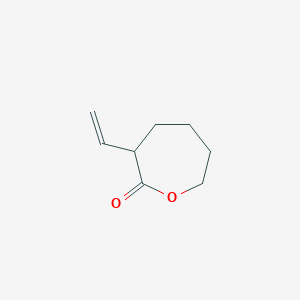
Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl-substituted cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane typically involves the reaction of a phenyl-substituted cyclohexadiene with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-phenylcyclohexa-1,4-diene using trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl-substituted cyclohexanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silyl-substituted cyclohexanes.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a building block for biologically active molecules and drug delivery systems.
Industry: It is used in the production of specialty polymers and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism by which Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the compound acts as a silyl donor, transferring the trimethylsilyl group to the target molecule. The molecular targets and pathways involved vary depending on the specific chemical context.
Comparación Con Compuestos Similares
Trimethylsilylbenzene: Similar in structure but lacks the cyclohexadiene ring.
Trimethylsilylcyclohexane: Similar but without the phenyl substitution.
Phenyltrimethylsilane: Similar but with a different arrangement of the phenyl and silyl groups.
Uniqueness: Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane is unique due to the combination of a phenyl-substituted cyclohexadiene ring with a trimethylsilyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Propiedades
Número CAS |
144763-10-0 |
|---|---|
Fórmula molecular |
C15H20Si |
Peso molecular |
228.40 g/mol |
Nombre IUPAC |
trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane |
InChI |
InChI=1S/C15H20Si/c1-16(2,3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-10H,11-12H2,1-3H3 |
Clave InChI |
KTACEXOSFDAYOS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(CC=CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B12546073.png)


![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)





![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)
![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)

